molecular formula C17H15ClN4OS B258925 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B258925
M. Wt: 358.8 g/mol
InChI Key: GMVQVAABLYVTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide, also known as CMFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of fungi and bacteria by disrupting their cell membranes. 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have a low toxicity profile and is generally well-tolerated in lab experiments. It has been shown to have minimal effects on liver and kidney function. 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide is its broad-spectrum activity against fungi and bacteria. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the research of 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide. One potential direction is to study its potential as a treatment for Alzheimer's disease. Another potential direction is to study its potential as a fungicide and insecticide in agriculture. Additionally, the formation of metal complexes with 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide could be studied further for potential applications in catalysis. Finally, the development of more water-soluble derivatives of 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide could be explored to improve its administration in lab experiments.
Conclusion
In conclusion, 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a chemical compound that has shown potential in various fields such as medicine, agriculture, and material science. Its broad-spectrum activity against fungi and bacteria, low toxicity profile, and ease of synthesis make it an attractive candidate for further research. However, its poor solubility in water and limited understanding of its mechanism of action present some challenges for its use in lab experiments. Further research is needed to fully understand the potential of 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide in various fields and to develop more water-soluble derivatives for improved administration in lab experiments.

Synthesis Methods

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorophenylhydrazine with 1,3-dimethyl-2-imidazolidinone to form 4-chlorophenylhydrazine hydrochloride. This is then reacted with potassium thiocyanate and chloroacetyl chloride to form the intermediate 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl chloride. Finally, this intermediate is reacted with 4-methylphenylamine to form 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has been shown to exhibit antifungal, antibacterial, and anti-inflammatory properties. It has also been studied for its potential to treat cancer, diabetes, and Alzheimer's disease. In agriculture, 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has been studied for its potential as a fungicide and insecticide. In material science, 2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide has been studied for its potential to form metal complexes that can be used in catalysis.

properties

Product Name

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)19-15(23)10-24-17-20-16(21-22-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

GMVQVAABLYVTAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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